L-Cysteinyl-L-glutamine

Description

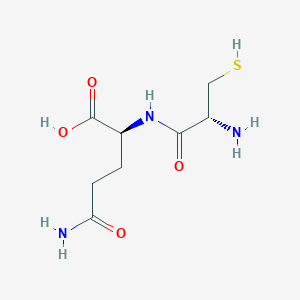

Structure

2D Structure

3D Structure

Properties

CAS No. |

629653-15-2 |

|---|---|

Molecular Formula |

C8H15N3O4S |

Molecular Weight |

249.29 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C8H15N3O4S/c9-4(3-16)7(13)11-5(8(14)15)1-2-6(10)12/h4-5,16H,1-3,9H2,(H2,10,12)(H,11,13)(H,14,15)/t4-,5-/m0/s1 |

InChI Key |

YHDXIZKDOIWPBW-WHFBIAKZSA-N |

Isomeric SMILES |

C(CC(=O)N)[C@@H](C(=O)O)NC(=O)[C@H](CS)N |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)NC(=O)C(CS)N |

Origin of Product |

United States |

Theoretical and Empirical Aspects of L Cysteinyl L Glutamine Biogenesis and Catabolism

Hypothetical Pathways for Enzymatic Synthesis of the L-Cysteinyl-L-glutamine Dipeptide

The enzymatic synthesis of a dipeptide such as this compound is not a simple reversal of hydrolysis; it is an energy-dependent process catalyzed by specific enzymes. Two primary paradigms for such synthesis are considered: peptide synthetase mechanisms and non-ribosomal peptide synthesis.

Peptide synthetases, or ligases, are enzymes that form peptide bonds between amino acids, a process that requires energy, typically derived from ATP. An example of a related enzyme is γ-glutamylcysteine synthetase (γGCS), which catalyzes the first step in glutathione (B108866) synthesis by forming a peptide bond between the γ-carboxyl group of L-glutamate and the amino group of L-cysteine. nih.govpnas.org This enzyme exhibits high specificity for L-glutamate but a lower, yet significant, specificity for L-cysteine, and can accept other amino acids like L-α-aminobutyrate in place of cysteine. pnas.orgtandfonline.com

A hypothetical this compound synthetase would similarly require specific binding sites for both L-cysteine and L-glutamine. The enzyme's active site would need to recognize and orient the carboxyl group of L-cysteine and the amino group of L-glutamine to facilitate the nucleophilic attack and subsequent peptide bond formation, coupled with ATP hydrolysis. The specificity of such an enzyme would be crucial, dictated by the architecture of its substrate-binding pockets. For instance, studies on γGCS reveal distinct binding sites for glutamate (B1630785) and cysteine, where the glutamate site is highly specific, while the cysteine site can accommodate analogues. pnas.org This suggests a potential model for how a synthetase could evolve specificity for the Cys-Gln pairing.

A prominent and well-studied mechanism for the synthesis of small peptides is through non-ribosomal peptide synthetases (NRPS). asm.org These are large, modular enzyme complexes that can produce a wide variety of secondary metabolites, including dipeptides. asm.orgnih.gov The synthesis is an assembly-line-like process where different domains of the enzyme perform specific functions. jst.go.jp

The core domains involved in NRPS-mediated dipeptide synthesis are:

Adenylation (A) Domain : This domain acts as the "gatekeeper" by selecting and activating a specific amino acid. researchgate.net It consumes ATP to convert the amino acid into an aminoacyl-adenylate intermediate. jst.go.jp

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain : The activated amino acid is then transferred to a phosphopantetheine arm attached to the T-domain, forming a thioester bond. asm.org

Condensation (C) Domain : This domain catalyzes the formation of the peptide bond between the thioester-bound amino acid on one module and the amino group of the amino acid on the next module.

For the synthesis of this compound, a hypothetical NRPS would possess a module with an A-domain specific for L-cysteine, followed by a module with an A-domain specific for L-glutamine. Research has successfully demonstrated the synthesis of other dipeptides using isolated A-domains as biocatalysts. nih.govjst.go.jp For example, the dipeptide L-alanyl-L-glutamine has been successfully synthesized using the A-domain BAA2 from bacitracin synthetase. nih.gov Similarly, internal A-domains from the bacillibactin synthetase DhbF have been shown to produce dipeptides like N-glycyl-L-cysteine. researchgate.net These findings strongly support the NRPS paradigm as a viable hypothetical pathway for this compound biogenesis.

| Domain | Abbreviation | Function | Reference |

|---|---|---|---|

| Adenylation Domain | A-Domain | Recognizes and activates a specific amino acid substrate by converting it to an aminoacyl-adenylate intermediate at the expense of ATP. Often called the "gatekeeper" of the synthesis process. | nih.govresearchgate.net |

| Thiolation Domain / Peptidyl Carrier Protein | T-Domain / PCP | Covalently binds the activated amino acid via a thioester linkage to its 4'-phosphopantetheine (B1211885) prosthetic group, acting as a swinging arm to present the substrate to other domains. | asm.orgresearchgate.net |

| Condensation Domain | C-Domain | Catalyzes the formation of the peptide bond by joining the upstream amino acid (from the T-domain) with the downstream amino acid. | asm.orgjst.go.jp |

Consideration of Peptide Synthetase Mechanisms and Specificity

Mechanisms of this compound Hydrolysis and Amino Acid Release

The breakdown of dipeptides is a hydrolytic process catalyzed by enzymes known as peptidases or dipeptidases. This process is essential for recycling amino acids and for cellular metabolism.

The hydrolysis of the peptide bond in this compound releases free L-cysteine and L-glutamine. This reaction is likely mediated by dipeptidases, which are a class of hydrolases that specifically cleave dipeptides. frontiersin.org The degradation of the related tripeptide glutathione (γ-L-glutamyl-L-cysteinyl-glycine) provides a useful model. Following the removal of the γ-glutamyl group by γ-glutamyl transpeptidase (GGT), the resulting Cys-Gly dipeptide is hydrolyzed by dipeptidases. researchgate.net In yeast, the Cys-Gly specific dipeptidase Dug1p, a member of the M20A metallohydrolase family, performs this function. nih.gov

Several families of peptidases could potentially hydrolyze the Cys-Gln bond:

Cysteine Peptidases : Enzymes from the C1 papain family, such as cathepsins B and L, are known to efficiently hydrolyze substrates with a glutamine residue. frontiersin.org Studies have shown that the specific activity of these enzymes is often higher for glutamine-containing substrates compared to alanine-containing ones. frontiersin.org

C69-Family Dipeptidases : A dipeptidase from the fungus Metarhizium acridum, belonging to the C69 family, was found to have optimal hydrolytic activity on the dipeptide Ala-Gln. frontiersin.org This demonstrates the capability of this enzyme family to cleave glutamine-containing dipeptides.

General Dipeptidases : Many organisms possess a range of dipeptidases with varying specificities. For example, prolidase (PEPD) is a specific dipeptidase that cleaves Xaa-Pro dipeptides, highlighting the existence of enzymes tailored to specific dipeptide structures. uniprot.org It is plausible that a dipeptidase with specificity for Cys-Gln exists within the broader family of peptidases.

The process of glutamine degradation, or glutaminolysis, where glutamine is converted to glutamate, is a central metabolic pathway, and the initial release of glutamine from peptides is a critical step. nih.govcambridge.org

For the C69-family dipeptidase MaPepDA, optimal activity for hydrolyzing Ala-Gln was observed at approximately pH 6.0 and a temperature of 55°C. frontiersin.org For C1 family cysteine peptidases, assays are typically conducted in a weakly acidic medium (pH ~6.0-6.5) in the presence of a reducing agent like cysteine to ensure the catalytic cysteine residue in the enzyme's active site remains in its reduced, active state. frontiersin.org

The superiority of glutamine as a substrate for certain peptidases has been quantified. For cathepsin L, the cleavage efficiency for a glutamine-containing substrate was found to be 4-6 times higher than for its alanine-containing counterpart. frontiersin.org This preference indicates that the physiochemical properties of the glutamine side chain are favorable for binding and catalysis in the active site of these enzymes.

| Enzyme/Family | Source Organism | Substrate(s) | Key Findings | Reference |

|---|---|---|---|---|

| C1 Cysteine Peptidases (e.g., Cathepsin L, Papain) | Human, Papaya | Glp-Phe-Gln-pNA vs. Glp-Phe-Ala-pNA | Generally higher specific activity with Gln-containing substrates. Cathepsin L activity was 4-6 fold higher for the Gln substrate. | frontiersin.org |

| C69-Family Cysteine Dipeptidase (MaPepDA) | Metarhizium acridum (fungus) | Ala-Gln | Optimal hydrolytic activity observed at pH 6.0 and 55°C. The enzyme is an intracellular dipeptidase localized in the cytosol. | frontiersin.org |

| Dipeptidase (Dug1p) | Saccharomyces cerevisiae (yeast) | Cys-Gly | A Cys-Gly-specific dipeptidase involved in the alternative pathway of glutathione degradation. | nih.gov |

Metabolic Interplay and Functional Contributions Derived from Constituent Amino Acids

Role in Glutathione (B108866) (GSH) Biosynthesis and Redox Regulation

Glutathione, a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218), is a cornerstone of the cell's antioxidant defense system. wikipedia.orgnih.gov The availability of L-cysteine and the provision of glutamate from L-glutamine are critical for its synthesis and the subsequent maintenance of cellular redox homeostasis.

L-Cysteine Provision as the Rate-Limiting Substrate for Glutathione Synthesis

The synthesis of glutathione is a two-step enzymatic process. The initial and rate-limiting step involves the formation of gamma-L-glutamyl-L-cysteine from L-glutamate and L-cysteine, a reaction catalyzed by glutamate-cysteine ligase (GCL). wikipedia.orgresearchgate.netnih.gov The availability of L-cysteine is considered the primary determinant of the rate of GSH synthesis, as glutamate and glycine are generally more abundant within the cell. mdpi.comsamipubco.comkarger.com Consequently, an adequate supply of L-cysteine is essential for maintaining sufficient intracellular GSH levels. jst.go.jpaap.org This is particularly critical under conditions of oxidative stress, where the demand for GSH is elevated. nih.govmdpi.com

The transport of cystine (the oxidized form of cysteine) into the cell, which is then reduced to cysteine, is a key regulatory point for GSH biosynthesis. researchgate.netfrontiersin.orgspandidos-publications.com This process is mediated by transporters such as the cystine/glutamate antiporter system xc-. frontiersin.orgbioscientifica.com

L-Glutamine as a Primary Glutamate Donor for Gamma-Glutamylcysteine Formation

L-glutamine serves as a primary source of glutamate for the synthesis of gamma-glutamylcysteine, the immediate precursor to glutathione. nih.govcambridge.org Through the action of the enzyme glutaminase (B10826351), L-glutamine is hydrolyzed to glutamate and ammonia (B1221849). nih.gov This glutamate can then be utilized by glutamate-cysteine ligase in the first step of GSH synthesis. researchgate.netmdpi.com In this way, L-glutamine metabolism is directly linked to the cell's capacity to produce GSH. cambridge.org

The enzyme γ-glutamyl transpeptidase can also utilize glutamine as a γ-glutamyl donor to form γ-glutamyl peptides, highlighting another pathway by which glutamine contributes to this metabolic system. google.comnih.gov

Modulation of Cellular Antioxidant Defense Systems and Redox Potential through GSH

Glutathione plays a central role in protecting cells from damage caused by reactive oxygen species (ROS) and other free radicals. wikipedia.orgnih.gov It acts as a potent antioxidant by directly scavenging these harmful molecules and also serves as a cofactor for antioxidant enzymes like glutathione peroxidase. nih.govmdpi.com

The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a critical indicator of the cellular redox state. nih.govfrontiersin.orgmdpi.com A high GSH/GSSG ratio signifies a healthy, reduced environment, while a decrease in this ratio indicates a shift towards oxidative stress. mdpi.comoup.combohrium.com By providing the necessary precursors for GSH synthesis, L-cysteine and L-glutamine help maintain a high GSH/GSSG ratio, thereby bolstering the cell's antioxidant defenses and modulating its redox potential. mdpi.comnih.govmdpi.com This robust antioxidant system is crucial for a multitude of cellular functions, including gene expression, protein synthesis, and cell proliferation. nih.govfrontiersin.org

| Key Process | Role of L-Cysteine | Role of L-Glutamine | Outcome |

| Glutathione Synthesis | Rate-limiting substrate mdpi.comsamipubco.comkarger.com | Primary glutamate donor nih.govcambridge.org | Production of the antioxidant glutathione (GSH) |

| Redox Regulation | Replenishes GSH pool | Supports GSH synthesis | Maintains a high GSH/GSSG ratio, protecting against oxidative stress nih.govoup.com |

| Antioxidant Defense | Precursor to the antioxidant GSH wikipedia.org | Contributes to the synthesis of the antioxidant GSH cambridge.org | Neutralization of reactive oxygen species and other free radicals nih.gov |

Participation in Cellular Nitrogen and Ammonia Metabolism

L-glutamine, a component of L-Cysteinyl-L-glutamine, is a key player in the intricate network of cellular nitrogen and ammonia metabolism. It functions as a crucial transport molecule and a donor of nitrogen atoms for the synthesis of essential biomolecules.

L-Glutamine's Function as an Ammonia Transporter and Nitrogen Donor

L-glutamine is the most abundant amino acid in the bloodstream and serves as a primary, non-toxic carrier of ammonia between tissues. nih.govdrugbank.comwikipedia.orgsigmaaldrich.cn The enzyme glutamine synthetase catalyzes the ATP-dependent synthesis of glutamine from glutamate and ammonia, a process that is particularly important in tissues like skeletal muscle for sequestering ammonia. drugbank.comwikipedia.org This glutamine can then be transported to other organs, such as the liver and kidneys, where the ammonia can be safely released by glutaminase for processes like urea (B33335) synthesis or excretion, thus playing a vital role in systemic pH balance. nih.gov

Furthermore, the amide nitrogen of glutamine is a critical source of nitrogen for the biosynthesis of numerous compounds, including other amino acids and essential macromolecules. drugbank.comwikipedia.orgcambridge.org

Contribution to Purine (B94841) and Pyrimidine (B1678525) Nucleotide Synthesis

The de novo synthesis of purine and pyrimidine nucleotides, the building blocks of DNA and RNA, is heavily reliant on L-glutamine as a nitrogen donor. nih.govcambridge.orgiiarjournals.org

In purine synthesis, glutamine contributes two nitrogen atoms to the purine ring. The initial, rate-limiting step involves the transfer of the amide group from glutamine to 5-phosphoribosyl-1-pyrophosphate (PRPP). iiarjournals.orgnih.govutah.edubioone.org Glutamine also donates a nitrogen atom later in the pathway for the formation of the purine ring. iiarjournals.orgutah.edu

In pyrimidine synthesis, glutamine provides a nitrogen atom for the formation of carbamoyl (B1232498) phosphate (B84403) in a reaction catalyzed by carbamoyl phosphate synthetase II. iiarjournals.orgnih.govbioone.org Additionally, the conversion of uridine (B1682114) triphosphate (UTP) to cytidine (B196190) triphosphate (CTP) involves the transfer of an amino group from glutamine. nih.govbioone.org Tissues with rapid cell turnover, such as those in the gastrointestinal tract and the immune system, have a high demand for nucleotide synthesis and are therefore particularly dependent on glutamine availability. nih.govnih.gov

| Metabolic Pathway | Role of L-Glutamine | Key Enzymes | Significance |

| Ammonia Transport | Non-toxic carrier of ammonia in the blood nih.govdrugbank.comwikipedia.org | Glutamine Synthetase, Glutaminase | Detoxification of ammonia, inter-organ nitrogen exchange |

| Purine Synthesis | Donates two nitrogen atoms to the purine ring iiarjournals.orgutah.edu | Glutamine PRPP amidotransferase | Formation of DNA and RNA building blocks |

| Pyrimidine Synthesis | Donates nitrogen for carbamoyl phosphate and CTP synthesis iiarjournals.orgnih.govbioone.org | Carbamoyl Phosphate Synthetase II, CTP Synthetase | Formation of DNA and RNA building blocks |

Energetic Contributions through Tricarboxylic Acid (TCA) Cycle Anaplerosis

The Tricarboxylic Acid (TCA) cycle is a fundamental metabolic pathway for cellular energy production. The replenishment of its intermediates, a process known as anaplerosis, is critical for maintaining the cycle's function, especially in highly metabolic or proliferating cells. L-glutamine, a component of this compound, is a primary anaplerotic substrate.

L-Glutamine Conversion to Alpha-Ketoglutarate (B1197944) and Subsequent Entry into TCA Cycle

L-glutamine serves as a significant source of carbon to replenish the TCA cycle, a process termed glutaminolysis. antibody-creativebiolabs.com This metabolic pathway is particularly vital for rapidly dividing cells, such as those in the immune system and in certain pathological states, which have high demands for ATP, biosynthetic precursors, and reducing agents. bosterbio.compnas.org The entry of glutamine-derived carbon into the TCA cycle begins with its transport into the cell and subsequently into the mitochondria. antibody-creativebiolabs.combosterbio.com

The conversion process involves two main enzymatic steps:

Glutamine to Glutamate : Inside the mitochondria, the enzyme glutaminase (GLS) catalyzes the hydrolysis of glutamine, removing the amide nitrogen to produce glutamate and an ammonium (B1175870) ion. mdpi.comspandidos-publications.com

Glutamate to Alpha-Ketoglutarate (α-KG) : Glutamate is then converted into the TCA cycle intermediate alpha-ketoglutarate (α-KG). mdpi.com This conversion can be catalyzed by either glutamate dehydrogenase (GDH), which deaminates glutamate, or by various transaminases (aminotransferases) that transfer the amino group from glutamate to a keto-acid, forming α-KG and a new amino acid. bosterbio.commdpi.comspandidos-publications.com

Once formed, α-KG enters the TCA cycle, where it can be oxidized to generate ATP or used as a precursor for the biosynthesis of other molecules. antibody-creativebiolabs.comembopress.org This process of replenishing TCA cycle intermediates is crucial, as intermediates like citrate (B86180) can be exported from the mitochondria for processes such as fatty acid synthesis. pnas.org By providing a steady influx of α-KG, glutamine metabolism ensures the continued operation of the TCA cycle to meet the cell's energetic and biosynthetic needs. pnas.orgembopress.org Studies have shown that in many proliferating cells, the majority of the anaplerotic oxaloacetate is derived from glutamine. pnas.org

| Step | Substrate | Enzyme(s) | Product | Cellular Location |

| 1 | L-Glutamine | Glutaminase (GLS) | L-Glutamate + Ammonia | Mitochondria |

| 2 | L-Glutamate | Glutamate Dehydrogenase (GDH) or Transaminases | Alpha-Ketoglutarate | Mitochondria |

Support for Other Amino Acid Metabolic Pathways

The constituent amino acids of this compound are pivotal precursors in the synthesis of other biologically important amino acids and signaling molecules, highlighting their broad metabolic significance.

L-Cysteine's Role in Taurine (B1682933) and Hydrogen Sulfide (B99878) (H₂S) Production

Intracellular L-cysteine is a critical substrate for the production of several important compounds, including taurine and the gasotransmitter hydrogen sulfide (H₂S). nih.govresearchgate.netlka.lt

The synthesis of H₂S from L-cysteine occurs through multiple enzymatic pathways. The primary enzymes involved are cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE), both of which are dependent on pyridoxal (B1214274) 5'-phosphate (PLP). frontiersin.orgfrontiersin.org A third pathway involves the transamination of L-cysteine by cysteine aminotransferase (CAT) to form 3-mercaptopyruvate (B1229277), from which H₂S is then produced by the enzyme 3-mercaptopyruvate sulfurtransferase (3MST). frontiersin.orgfrontiersin.org H₂S is now recognized as a critical signaling molecule with roles in neuronal activity, vascular tension, and cellular protection. frontiersin.org L-cysteine is considered the main substrate for the generation of endogenous H₂S. caldic.com

L-cysteine is also the precursor for taurine synthesis. nih.govcaldic.com This pathway is initiated by the enzyme cysteine dioxygenase (CDO), which oxidizes the thiol group of cysteine to form cysteinesulfinate. caldic.com Cysteinesulfinate is then decarboxylated by cysteinesulfinate decarboxylase (CSD) to yield hypotaurine, which is subsequently oxidized to taurine. Taurine plays essential roles in various physiological processes, including bile acid conjugation, osmoregulation, and antioxidant defense.

| Precursor | Pathway | Key Enzymes | End Product(s) |

| L-Cysteine | Hydrogen Sulfide Production | Cystathionine β-synthase (CBS), Cystathionine γ-lyase (CSE), 3-Mercaptopyruvate Sulfurtransferase (3MST) | Hydrogen Sulfide (H₂S) |

| L-Cysteine | Taurine Synthesis | Cysteine Dioxygenase (CDO), Cysteinesulfinate Decarboxylase (CSD) | Taurine |

L-Glutamine's Contributions to Proline, Ornithine, and Citrulline Synthesis

L-glutamine is a key precursor for the synthesis of several other amino acids, including proline, ornithine, and citrulline, primarily within the enterocytes of the small intestine. nih.govmdpi.com The metabolic pathways of glutamine and proline are closely linked, as they can be interconverted through the common intermediate, pyrroline-5-carboxylate (P5C). researchgate.netresearchgate.net Intestinal glutamine catabolism can lead to the production of proline via P5C synthase. researchgate.net

Glutamine also serves as a precursor for ornithine. nih.govtandfonline.com Glutamine is first converted to glutamate, which is then transformed into P5C. P5C can subsequently be converted to ornithine by the enzyme ornithine aminotransferase (OAT). tandfonline.com

| Precursor | Metabolic Intermediate(s) | Synthesized Amino Acid(s) | Key Tissues |

| L-Glutamine | L-Glutamate, Pyrroline-5-Carboxylate (P5C) | Proline, Ornithine | Small Intestine |

| L-Glutamine | L-Glutamate, Ornithine, Carbamoyl Phosphate | Citrulline | Small Intestine |

Enzymatic Interactions and Transporter Systems Governing L Cysteinyl L Glutamine Dynamics

Characterization of Peptidases with Specificity for L-Cysteinyl-L-glutamine

The hydrolysis of the peptide bond in this compound is a critical step in its metabolism, releasing the individual amino acids L-cysteine and L-glutamine for cellular utilization. This process is catalyzed by peptidases, with a particular focus on those exhibiting specificity for peptides containing these residues.

Investigation of Cysteine Peptidase Families and Their Substrate Recognition

Cysteine peptidases, a major class of proteolytic enzymes, are characterized by a cysteine residue in their active site. nih.gov These enzymes are grouped into various clans and families based on their structural and functional similarities. nih.gov The C1 family, also known as the papain family, is one of the most extensively studied groups of cysteine peptidases and includes enzymes like papain, bromelain, and various mammalian cathepsins. nih.gov

Research into the substrate specificity of the C1 papain family reveals a preference for certain amino acids at specific positions relative to the cleaved peptide bond. The P1 position, the amino acid residue contributing the carboxyl group to the scissile bond, is a key determinant of substrate recognition. nih.govfrontiersin.org Notably, several cysteine peptidases within the C1 family demonstrate high efficiency in cleaving substrates that have a glutamine (Gln) residue at the P1 position. nih.govfrontiersin.org This suggests that peptidases from this family are potential candidates for the hydrolysis of this compound, where glutamine is the C-terminal residue.

Studies have utilized synthetic peptide substrates with the general formula Glp-Phe-Gln-X (where X is a reporter group) to probe the activity of C1 cysteine peptidases. nih.govfrontiersin.org These experiments have shown that enzymes like papain and cathepsin L efficiently hydrolyze the peptide bond following the glutamine residue. nih.govfrontiersin.org The specificity for glutamine at the P1 position is a significant advantage, as it confers selectivity for cysteine peptidases over other protease classes like trypsin-like serine peptidases, which typically recognize basic residues such as arginine or lysine (B10760008) at P1. frontiersin.org

While direct enzymatic assays using this compound as a substrate are not extensively documented in the available literature, the established preference of C1 family cysteine peptidases for a P1 glutamine provides a strong basis for hypothesizing their role in its cleavage. The hydrophobic nature of the P2 residue (in this case, cysteine) is also a factor in substrate recognition by these enzymes. nih.govfrontiersin.org

Table 1: Substrate Specificity of Selected C1 Family Cysteine Peptidases

| Enzyme | Optimal P1 Residue(s) | Optimal P2 Residue(s) | Potential for this compound Hydrolysis |

| Papain | Gln, Arg, Lys | Hydrophobic (e.g., Phe, Val) | High, due to preference for P1 Gln. |

| Cathepsin L | Gln, Leu, Phe | Hydrophobic (e.g., Phe, Trp) | High, given its high efficiency with Gln-containing substrates. nih.gov |

| Cathepsin B | Arg, Lys | - | Lower than Cathepsin L for Gln-containing substrates. nih.gov |

Cellular Transport Mechanisms for L-Cysteine, L-Glutamine, and Potential Dipeptide Uptake

The entry of this compound or its constituent amino acids into cells is mediated by a variety of transporter proteins embedded in the cell membrane. These transporters exhibit distinct specificities and transport mechanisms.

Analysis of Amino Acid Transporter Systems (e.g., ASCT2, System Xc-)

The cellular uptake of L-cysteine and L-glutamine is well-characterized and involves several distinct amino acid transporter systems.

ASCT2 (Alanine-Serine-Cysteine Transporter 2) , encoded by the SLC1A5 gene, is a major sodium-dependent transporter for neutral amino acids, including glutamine, alanine, serine, and threonine. frontiersin.orgmdpi.com While its name suggests cysteine transport, studies have indicated that cysteine is not a primary substrate for transport but can act as an inhibitor of glutamine uptake. mdpi.com ASCT2 functions as an antiporter, exchanging extracellular amino acids for intracellular ones. frontiersin.orgnih.gov Given its high affinity for glutamine, ASCT2 plays a crucial role in supplying this amino acid to cells for various metabolic processes, including nucleotide and glutathione (B108866) synthesis. frontiersin.orgcambridge.org

System Xc- is a sodium-independent amino acid antiporter composed of two subunits, xCT (SLC7A11) and 4F2hc (SLC3A2). pnas.org This system is critical for the cellular uptake of cystine (the oxidized dimer of cysteine) in exchange for intracellular glutamate (B1630785). pnas.org Once inside the cell, cystine is rapidly reduced to two molecules of cysteine. pnas.org This transport system is a key provider of cysteine for the synthesis of glutathione (GSH), a major intracellular antioxidant. arvojournals.org The activity of System Xc- is vital for maintaining cellular redox balance and protecting against oxidative stress.

Table 2: Characteristics of Key Amino Acid Transporter Systems

| Transporter System | Gene(s) | Primary Substrates | Transport Mechanism | Driving Force | Relevance to this compound |

| ASCT2 | SLC1A5 | L-Glutamine, L-Alanine, L-Serine | Na+-dependent antiporter | Na+ gradient and amino acid gradients | Transports L-glutamine released from dipeptide hydrolysis. frontiersin.orgmdpi.com |

| System Xc- | SLC7A11, SLC3A2 | L-Cystine, L-Glutamate | Na+-independent antiporter | Amino acid gradients | Transports L-cystine, which is reduced to L-cysteine, a component of the dipeptide. pnas.org |

Hypothesized Dipeptide Transport Systems and Their Kinetic Properties

While the transport of individual amino acids is well-documented, the direct cellular uptake of the dipeptide this compound is less clear and likely relies on di- and tripeptide transporters. The primary transporter for di- and tripeptides in mammals is Peptide Transporter 1 (PEPT1) , encoded by the SLC15A1 gene. PEPT1 is a low-affinity, high-capacity transporter found predominantly in the small intestine, where it plays a major role in the absorption of dietary protein breakdown products. nih.gov

PEPT1 is a proton-coupled transporter, meaning it utilizes the inwardly directed proton gradient across the cell membrane to drive the uptake of peptides. nih.gov It exhibits broad substrate specificity, recognizing thousands of different di- and tripeptides. nih.gov The uptake of dipeptides via PEPT1 has been shown to be more efficient in some cases than the transport of free amino acids. nih.gov

Other peptide transport systems exist in various organisms and tissues, but their role in the specific transport of this compound in mammals is not well-defined. oup.com The existence of specialized transporters for certain dipeptides cannot be ruled out, but current evidence points towards broad-specificity transporters like PEPT1 as the most likely candidates for the cellular uptake of intact this compound. Following uptake, the dipeptide would be hydrolyzed by intracellular peptidases to release L-cysteine and L-glutamine.

Cellular and Molecular Functions in Pre Clinical Research Models

Impact on Cellular Proliferation and Differentiation

L-Glutamine-Dependent Support for Lymphocyte and Enterocyte Proliferation in vitro

L-glutamine, a component of L-Cysteinyl-L-glutamine, is a crucial nutrient for rapidly dividing cells, including lymphocytes and enterocytes. d-nb.info In vitro studies have demonstrated that lymphocyte proliferation is highly dependent on the concentration of glutamine. nih.gov The maximal effect on lymphocyte proliferation has been observed at a concentration of 0.6 mM, resulting in a threefold increase compared to cultures without glutamine. nih.gov This amino acid provides essential precursors for the synthesis of nucleotides, which are necessary for the biosynthetic pathways involved in lymphocyte proliferation and cell cycle progression. nih.gov

Similarly, L-glutamine is vital for the proliferation of enterocytes, the cells lining the intestinal tract. It serves as a primary respiratory fuel for these cells and is essential for their growth and maintenance. drugbank.combenthamopenarchives.com The demand for L-glutamine by the intestine is significant, and its availability is critical for maintaining the integrity of the intestinal mucosa. drugbank.com Research on porcine jejunal enterocyte cell lines has shown that L-glutamine stimulates proliferation in a dose- and time-dependent manner. researchgate.net Furthermore, glutamine has been shown to induce the proliferation of ileum and colon mucosa in human in vitro models. d-nb.info

| Cell Type | Key Findings on Proliferation |

| Lymphocytes | Proliferation is highly dependent on L-glutamine concentration, with a maximal effect at 0.6 mM. nih.gov It is required for nucleotide synthesis to support cell division. nih.gov |

| Enterocytes | L-glutamine is a primary fuel source and is essential for proliferation and maintaining mucosal integrity. drugbank.combenthamopenarchives.com It stimulates ornithine decarboxylase activity, a marker of cell proliferation. researchgate.net |

Modulation of Cellular Stress Responses

Role in Attenuating Oxidative Stress via Glutathione (B108866) Pathway Activation

The dipeptide this compound is composed of L-cysteine and L-glutamine, both of which are precursors for the synthesis of glutathione (GSH), a major intracellular antioxidant. nih.govnih.govwikipedia.org GSH is a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218) (γ-L-glutamyl-L-cysteinyl-glycine). nih.govfrontiersin.org The synthesis of GSH occurs in two steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase. nih.govwikipedia.org

The availability of cysteine is often the rate-limiting factor in GSH synthesis. nih.gov L-cysteine provides the sulfhydryl group that is crucial for the antioxidant function of GSH, which involves neutralizing reactive oxygen species (ROS) and protecting cellular components from oxidative damage. wikipedia.org L-glutamine is converted to glutamate, another essential component for GSH synthesis. nih.gov By providing the necessary building blocks for GSH, this compound can play a vital role in activating the glutathione pathway and attenuating oxidative stress. tandfonline.comnih.gov

Influence on Heat Shock Protein (HSP) Expression and Chaperone Function

L-glutamine has been shown to enhance the expression of heat shock proteins (HSPs), a family of proteins that are crucial for cellular protection against various stressors. nih.gov HSPs act as molecular chaperones, assisting in the proper folding of proteins, preventing protein aggregation, and facilitating the transport of proteins across membranes. nih.gov

In vitro studies have demonstrated that glutamine supplementation can augment the expression of HSP70 in intestinal cells following heat shock. capes.gov.br This enhanced expression of HSPs can lead to "stress tolerance," protecting cells from subsequent lethal insults. nih.gov The mechanism by which glutamine enhances HSP expression is thought to involve the activation of the heat shock transcription factor-1 (HSF1). cambridge.org The cysteine-string protein (CSP), which contains a cysteine-rich domain, also functions as a molecular chaperone, often in conjunction with Hsc70, a member of the HSP70 family. capes.gov.brmolbiolcell.org

| Stress Response | Role of this compound Components | Research Model/Cell Type |

| Oxidative Stress | Provides precursors (L-cysteine and L-glutamate) for glutathione (GSH) synthesis. nih.govnih.govnih.gov | Human erythrocytes, various mammalian tissues. nih.govtandfonline.com |

| Heat Shock Response | L-glutamine enhances the expression of Heat Shock Protein 70 (HSP70). nih.govcapes.gov.br | Rat intestinal crypt cells (IEC-6). capes.gov.br |

Regulation of Endoplasmic Reticulum (ER) Stress and Autophagy Pathways

The endoplasmic reticulum (ER) is a key organelle involved in protein synthesis and folding. nih.gov Perturbations in ER function can lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress, which activates the unfolded protein response (UPR). nih.gov

Inhibition of the cystine/glutamate antiporter, which is crucial for the uptake of cystine needed for glutathione synthesis, has been shown to induce ER stress. elifesciences.org This suggests a link between cysteine availability, glutathione levels, and ER homeostasis. L-glutamine has been demonstrated to attenuate ER stress in intestinal cells. Studies have shown that glutamine can reduce the expression of ER stress markers such as PERK, ATF6, and BiP in response to ER stress inducers. Furthermore, glutamine deprivation has been found to induce autophagy, a cellular process for degrading and recycling cellular components, while glutamine supplementation can suppress it, thereby promoting cell proliferation. d-nb.info

Maintenance of Cellular and Tissue Integrity

L-glutamine is of fundamental importance for maintaining the integrity of tissues, particularly the intestinal mucosa. nih.govhealthylife.com.au It achieves this by promoting the proliferation of enterocytes, regulating the expression of tight junction proteins that form the barrier between intestinal cells, and suppressing pro-inflammatory signaling pathways. nih.gov

The synthesis of glutathione, supported by both L-cysteine and L-glutamine, is also critical for cellular integrity by protecting cells from oxidative damage. thermofisher.commdpi.com By contributing to these essential cellular functions, the components of this compound play a significant role in the maintenance and protection of cellular and tissue structures.

Contribution to Intestinal Barrier Function and Mucosal Health

A Note on the Compound: Initial searches for "this compound" did not yield specific preclinical research. However, extensive research exists for a closely related dipeptide, gamma-L-glutamyl-L-cysteine (γ-GC), which is composed of the same amino acids, L-glutamate and L-cysteine. Given the specificity of the research findings to γ-GC and its direct relevance to intestinal health, this section will focus on the preclinical data for γ-GC, assuming it is the compound of interest.

Preclinical research highlights the significant role of gamma-L-glutamyl-L-cysteine (γ-GC) in bolstering intestinal barrier integrity and promoting mucosal health. As a direct precursor to the critical antioxidant glutathione (GSH), γ-GC's mechanisms are tightly linked to reducing oxidative stress and inflammation within the gut mucosa. tandfonline.comnih.gov

In vitro studies using human colonic T84 cells, a common model for the intestinal epithelium, have demonstrated that γ-GC can be taken up by these cells. tandfonline.com This uptake leads to increased intracellular levels of glutathione, which in turn helps to mitigate the generation of reactive oxygen species (ROS) induced by endoplasmic reticulum (ER) stressors. tandfonline.com The ER is vital for protein folding, and its stress is a known factor in intestinal inflammation. By reducing ROS, γ-GC helps to maintain cellular health and function within the intestinal lining. tandfonline.comnih.gov

Further mechanistic studies in cell models have shown that γ-GC can suppress the activation of nuclear factor-kappa B (NF-κB), a key signaling pathway that drives inflammation. tandfonline.com This suppression leads to a decrease in the secretion of pro-inflammatory cytokines like Interleukin-8 (IL-8). tandfonline.com

Animal models have corroborated these cellular findings. In a mouse model of colitis induced by the chemical trinitrobenzene sulfonic acid (TNBS), administration of γ-GC was found to protect the intestinal mucus layer and preserve the MUC2-positive goblet cells, which are essential for producing the protective mucus that lines the gut. tandfonline.com Analysis of the colonic tissue from these mice revealed that γ-GC treatment led to elevated levels of MUC2 and the anti-inflammatory cytokine Interleukin-10 (IL-10). tandfonline.com These findings collectively suggest that γ-GC supports mucosal health by suppressing oxidative and ER stress and promoting an anti-inflammatory environment. tandfonline.com

The following table summarizes key findings from preclinical research on the effects of gamma-L-glutamyl-L-cysteine on intestinal health.

| Research Model | Key Findings | Implication for Intestinal Health |

| Human Colonic T84 Cells (in vitro) | - Uptake of γ-GC by intestinal cells. tandfonline.com - Increased intracellular glutathione (GSH) levels. tandfonline.com - Reduced reactive oxygen species (ROS) generation. tandfonline.com - Suppressed NF-κB activation and IL-8 secretion. tandfonline.com | - Enhanced antioxidant capacity of the intestinal epithelium. - Reduction of inflammatory responses at the cellular level. |

| Germ-Free Mice (in vivo) | - Mono-association with Bifidobacterium dentium (a γ-GC producer) increased MUC2 and IL-10 levels. tandfonline.com | - Promotion of a healthy mucus layer and an anti-inflammatory environment. |

| TNBS-Induced Colitis Mouse Model (in vivo) | - Promoted retention of the mucus layer. tandfonline.com - Preserved MUC2-positive goblet cells. tandfonline.com - Elevated colonic MUC2 and IL-10 levels. tandfonline.com | - Protection against inflammatory damage to the mucosal barrier. - Support of the physical and immunological barrier functions of the gut. |

Advanced Analytical Methodologies for L Cysteinyl L Glutamine Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and purity assessment of dipeptides like L-Cysteinyl-L-glutamine. Its high resolution and sensitivity make it an invaluable tool in both research and quality control settings.

The analysis of amino acids and dipeptides by HPLC can be approached through two main strategies: derivatization and non-derivatization methods. The choice between these depends on the analyte's properties, the complexity of the sample matrix, and the desired sensitivity.

Derivatization Methods:

Due to the fact that most amino acids and their dipeptides lack a strong chromophore or fluorophore, derivatization is often employed to enhance their detection by UV-Vis or fluorescence detectors. researchgate.net This process involves a chemical reaction to attach a UV-absorbing or fluorescent tag to the analyte.

Pre-column Derivatization: In this approach, the derivatization reaction occurs before the sample is injected into the HPLC system. who.int This method is widely used due to its high sensitivity and the availability of a variety of reagents. creative-proteomics.com Common derivatizing agents include:

Phenyl isothiocyanate (PITC): Reacts with the amino groups of dipeptides and amino acids, allowing for their detection by UV absorbance. google.com This method offers good reproducibility and is suitable for analyzing multiple amino acids and dipeptides simultaneously. google.com

O-phthaldialdehyde (OPA): A popular reagent that reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. acs.org This method is known for its high sensitivity, with detection limits in the sub-picomole range. acs.org

5,5'-dithio-bis-nitrobenzoic acid (DTNB): This reagent is particularly useful for quantifying sulfhydryl-containing compounds like cysteine and its derivatives. nih.gov It allows for the measurement of both reduced and total forms of these molecules. nih.gov

Dansyl chloride: While effective for the HPLC-based quantification of free cysteine in biological materials, its derivatization reaction can be slow. creative-proteomics.com

The primary advantage of pre-column derivatization is the enhanced sensitivity it provides. who.int However, potential drawbacks include the instability of the derivatives, the possibility of multiple derivative products, and the need to remove excess reagent before analysis, which can be time-consuming. who.intnih.gov

Post-column Derivatization: Here, the derivatization reaction takes place after the separation of the analytes on the HPLC column and before they reach the detector. creative-proteomics.com This method offers excellent reproducibility as the reaction is automated within the HPLC system. who.int However, it generally provides lower sensitivity compared to pre-column derivatization and requires that the derivatizing reagent itself does not interfere with detection. who.int

Non-Derivatization Methods:

Direct analysis of underivatized dipeptides is an attractive alternative as it simplifies sample preparation and avoids the potential issues associated with derivatization. jocpr.com The main challenge lies in achieving adequate retention and separation on conventional reversed-phase (RP) columns due to the polar nature of these compounds. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC has emerged as a powerful technique for the separation of polar compounds like amino acids and dipeptides without derivatization. jocpr.com It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, allowing for the retention of hydrophilic analytes. jocpr.com HILIC-based methods have been successfully developed for the simultaneous analysis of multiple amino acids. jocpr.comresearchgate.net

Reversed-Phase HPLC with Ion-Pairing Agents: The addition of ion-pairing reagents to the mobile phase can improve the retention of polar analytes on RP columns. These reagents contain a hydrophobic part that interacts with the stationary phase and an ionic part that pairs with the charged analyte.

Specialty Columns: The development of specialized HPLC columns, such as those with aqueous C18 (AQ) phases, has also enabled the analysis of some polar compounds without derivatization. researchgate.net

While non-derivatization methods offer simplicity, they may face challenges with reproducibility and longer column equilibration times, particularly with HILIC. nih.gov

| Method Type | Approach | Key Features | Common Reagents/Columns | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Derivatization | Pre-column | Derivatization occurs before HPLC separation. | PITC, OPA, DTNB, Dansyl chloride | High sensitivity, variety of reagents available. | Derivative instability, potential for multiple products, time-consuming. who.intnih.gov |

| Post-column | Derivatization occurs after HPLC separation. | Automated within the HPLC system. | Ninhydrin, OPA | Excellent reproducibility. who.int | Lower sensitivity, potential for reagent interference. who.int |

| Non-Derivatization | HILIC | Separation of polar compounds on a polar stationary phase. | Silica-based columns | Simple sample preparation, avoids derivatization issues. jocpr.com | Potential for poor reproducibility and long equilibration times. nih.gov |

| RP-HPLC with Ion-Pairing | Improves retention of polar analytes on RP columns. | Octane-1 Sulphonic acid sodium salt | Utilizes standard RP columns. | Complexity of mobile phase, potential for baseline instability. | |

| Specialty Columns | Columns designed for enhanced retention of polar compounds. | Aqueous C18 (AQ) columns | Direct analysis without derivatization. researchgate.net | Limited applicability to a broad range of analytes. |

Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for the structural elucidation and quantitative analysis of this compound, providing high selectivity and sensitivity. wiley-vch.de When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an even more formidable tool for analyzing complex mixtures. nih.gov

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection of this compound in complex biological matrices such as plasma, cell extracts, and tissue homogenates. nih.govthermofisher.com This technique offers several advantages over conventional HPLC with UV or fluorescence detection, including higher specificity, the ability to confirm the identity of the analyte, and often simpler sample preparation.

In a typical LC-MS/MS workflow, the dipeptide is first separated from other components in the sample by the LC system. The eluent from the LC column is then introduced into the mass spectrometer's ion source, where the dipeptide molecules are ionized. These ions are then directed into the first mass analyzer, which selects the precursor ion corresponding to this compound. The selected precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a highly specific and sensitive method for quantification. nih.gov

One of the significant challenges in the LC-MS/MS analysis of glutamine-containing peptides is the potential for in-source cyclization of glutamine to pyroglutamic acid, which can lead to inaccurate quantification. researchgate.net Careful optimization of the ion source parameters is crucial to minimize this artifact. researchgate.net

The use of stable isotope-labeled internal standards, such as ¹³C- and/or ¹⁵N-labeled this compound, is highly recommended to ensure the accuracy and precision of the quantitative results. nih.gov These internal standards co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, allowing for reliable correction of these variables.

Isotopic Tracing and Metabolic Flux Analysis Techniques

Isotopic tracing is a powerful technique used to track the metabolic fate of molecules within a biological system. mdpi.com By introducing a substrate labeled with a stable isotope (e.g., ¹³C, ¹⁵N), researchers can follow the incorporation of the label into downstream metabolites, providing insights into metabolic pathways and fluxes. nih.gov

Stable isotope tracing has been instrumental in elucidating the metabolism of this compound and its constituent amino acids. frontiersin.org By using precursors labeled with stable isotopes like ¹³C-glucose or ¹⁵N-glutamine, it is possible to trace the incorporation of these isotopes into the dipeptide, confirming its biosynthesis and turnover. acs.org

For instance, studies using ¹⁵N-labeled ammonium (B1175870) have shown significant isotopic labeling in dipeptides, suggesting a high turnover rate and distinct biosynthetic mechanisms separate from free amino acid production. frontiersin.org Similarly, tracing with ¹³C-labeled serine and cystine has been used to characterize cysteine metabolism, a key component of this compound. aacrjournals.org

Metabolic flux analysis, often in conjunction with isotopic tracing, allows for the quantification of the rates of metabolic reactions. This provides a dynamic view of cellular metabolism and can reveal how the synthesis and degradation of this compound are regulated under different physiological or pathological conditions.

| Stable Isotope | Labeled Precursor Example | Metabolic Pathway Traced | Key Findings |

|---|---|---|---|

| ¹⁵N | ¹⁵N-Ammonium | Nitrogen assimilation and dipeptide synthesis | Revealed high turnover of dipeptide pools and distinct biosynthetic mechanisms. frontiersin.org |

| ¹³C | ¹³C-Serine | De novo cysteine synthesis | Characterized the contribution of serine to the cysteine pool. aacrjournals.org |

| ¹³C | ¹³C-Cystine | Cystine uptake and metabolism | Demonstrated the importance of exogenous cystine for cellular cysteine levels. aacrjournals.org |

| ¹³C | ¹³C-Glucose | Central carbon metabolism leading to amino acid synthesis | Traced the carbon backbone from glucose to glutamate (B1630785) and cysteine. acs.org |

| ¹⁵N | ¹⁵N-Glutamine | Glutamine metabolism and nitrogen donation | Followed the nitrogen from glutamine into other amino acids and dipeptides. acs.org |

Enzymatic Assays for Measuring Dipeptide Hydrolysis and Synthesis Rates

Enzymatic assays provide a functional measure of the rates of this compound synthesis and hydrolysis. These assays are crucial for characterizing the enzymes involved in the dipeptide's metabolism and for understanding how their activities are regulated.

Assaying Synthesis: The synthesis of this compound can be measured by monitoring the consumption of its substrates (L-cysteine and L-glutamine) or the formation of the dipeptide itself. For example, γ-glutamylcysteine synthetase, an enzyme involved in glutathione (B108866) synthesis, can also synthesize other γ-glutamyl peptides. tandfonline.com Its activity can be assayed by coupling the reaction to other enzymes, such as in a pyruvate (B1213749) kinase-lactate dehydrogenase system, where the consumption of ATP is linked to the oxidation of NADH, which can be monitored spectrophotometrically. tandfonline.com

Assaying Hydrolysis: The hydrolysis of this compound can be measured by monitoring the release of its constituent amino acids, L-cysteine and L-glutamine. This can be achieved by using specific chromogenic or fluorogenic substrates that release a detectable molecule upon cleavage by peptidases. nih.govfrontiersin.org For example, a synthetic substrate analog of the dipeptide could be designed to release a chromophore like p-nitroaniline (pNA) upon hydrolysis, which can be quantified by measuring the absorbance at a specific wavelength. nih.gov Alternatively, the released amino acids can be quantified using HPLC or LC-MS/MS methods as described above.

Enzymatic assays are essential for determining the kinetic parameters of the enzymes that metabolize this compound, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). This information is vital for building kinetic models of metabolic pathways and for understanding the dipeptide's physiological role.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.